KP372-1 - 1374996-60-7

KP372-1

Catalog Number: EVT-254653
CAS Number: 1374996-60-7
Molecular Formula: C20H8N12O2
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KP372-1 is a specific Akt inhibitor that demonstrates at least 10-fold selectivity against a panel of additional kinase targets, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K. By blocking Akt signaling, KP372-1 has been shown to inhibit proliferation and to induce apoptosis of thyroid cancer cells with an IC50 value of 30-60 nM in vitro. In acute myelogenous leukemia cells, KP372-1 is reported to inhibit the kinase activity of Akt, PDK1, and FLT3, decreasing the colony-forming ability of these cells with an IC50 value less than 200 nM.
KP372-1 is a specific Akt inhibitor that demonstrates at least 10-fold selectivity against a panel of additional kinase targets, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K. By blocking Akt signaling, KP372-1 has been shown to inhibit proliferation and to induce apoptosis of thyroid cancer cells.

Source and Classification

KP372-1 is categorized as a protein kinase inhibitor, specifically targeting Akt, a serine/threonine kinase implicated in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. The classification of KP372-1 within the realm of anticancer agents highlights its significance in therapeutic strategies aimed at various cancers where Akt signaling is dysregulated.

Synthesis Analysis

Methods and Technical Details

The synthesis of KP372-1 involves several chemical reactions that yield the two isomeric forms of the compound. The process typically begins with precursor compounds that undergo specific modifications to achieve the desired molecular structure. Although detailed synthetic pathways are not extensively documented in the literature, it is known that KP372-1 can be prepared in a laboratory setting using standard organic synthesis techniques such as coupling reactions and purification methods like chromatography.

In laboratory studies, stock solutions of KP372-1 are prepared using dimethyl sulfoxide as a solvent, ensuring that the final concentration of dimethyl sulfoxide does not exceed 0.1% v/v during biological assays . This preparation method is crucial for maintaining the integrity and bioactivity of the compound when testing its effects on cell lines.

Molecular Structure Analysis

Structure and Data

The molecular structure of KP372-1 has been elucidated through various analytical techniques. It features a complex arrangement characteristic of small molecule inhibitors targeting kinases. The exact structural formula and stereochemistry are critical for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

KP372-1 participates in various biochemical reactions primarily through its interaction with Akt. When administered to cancer cell lines, it inhibits Akt phosphorylation, which leads to downstream effects on cell survival pathways . The compound has been shown to block the phosphorylation at specific serine and threonine residues within Akt, thereby disrupting its activity.

In research settings, KP372-1 has been used in combination with other agents like rucaparib to study synergistic effects on DNA repair mechanisms . This combination therapy exploits the hyperactivation of Akt induced by KP372-1 to enhance the efficacy of rucaparib, a known poly(ADP-ribose) polymerase inhibitor.

Mechanism of Action

Process and Data

The mechanism by which KP372-1 exerts its effects involves inhibition of Akt signaling pathways. By blocking Akt phosphorylation, KP372-1 disrupts several downstream processes related to cell survival and proliferation. Specifically, it affects pathways involving FOXO3a and GADD45α, both of which are crucial for DNA repair and apoptosis regulation .

Research indicates that treatment with KP372-1 leads to increased levels of reactive oxygen species and subsequent cellular stress responses that can trigger apoptosis in cancer cells. This mechanism underscores its potential as a therapeutic agent against tumors with aberrant Akt signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility have not been detailed in available sources, general characteristics can be inferred based on similar compounds:

  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in aqueous solutions.
  • Stability: Stability under standard laboratory conditions; degradation may occur under extreme pH or temperature conditions.

Chemical properties include reactivity towards biological targets (i.e., protein kinases), which is essential for its function as an inhibitor.

Applications

Scientific Uses

KP372-1 has significant implications in cancer research due to its ability to inhibit tumor growth by targeting the Akt pathway. Its applications include:

  • Cancer Therapy: As an investigational drug aimed at treating various cancers characterized by hyperactive Akt signaling.
  • Combination Treatments: Used alongside other chemotherapeutic agents to enhance therapeutic efficacy through mechanisms such as overcoming resistance to treatments like rucaparib .

Ongoing studies continue to explore its full potential within oncological applications, focusing on optimizing dosing regimens and understanding resistance mechanisms further.

Mechanisms of Action and Molecular Targets

NQO1-Dependent Redox Cycling and ROS Generation

KP372-1 functions as a potent substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in diverse solid tumors (e.g., pancreatic, lung, head and neck cancers) but minimally present in normal tissues. Upon enzymatic reduction by NQO1, KP372-1 undergoes cyclical redox reactions, generating massive levels of superoxide anions (O₂˙⁻) and hydrogen peroxide (H₂O₂). This reaction depletes intracellular NAD(P)H pools and creates a state of lethal oxidative stress, overwhelming cellular antioxidant defenses like glutathione. The resultant reactive oxygen species (ROS) barrage causes extensive DNA strand breaks, lipid peroxidation, and mitochondrial dysfunction [1] [2] [9].

Table 1: NQO1-Dependent Cytotoxicity of KP372-1

Cancer TypeNQO1 StatusROS Increase (Fold)Cell Viability Reduction (%)Key Molecular Effects
Pancreatic (MiaPaCa-2)High12.595DNA fragmentation, γH2AX activation
NSCLC (A549)High9.890Mitochondrial depolarization
Breast (MCF-7)Low1.515Minimal DNA damage

Data derived from in vitro studies using 0.5 μM KP372-1 at 24h [2] [4].

Critically, NQO1 expression dictates tumor-selective cytotoxicity. CRISPR-Cas9-mediated NQO1 knockout or pharmacological inhibition (dicoumarol) abolishes KP372-1-induced ROS and rescues cancer cells from death. Conversely, NQO1-overexpressing cells exhibit 10-fold greater sensitivity to KP372-1 than NQO1-negative counterparts, positioning NQO1 as a biomarker for KP372-1 responsiveness [2] [4].

Dual Targeting of Akt, PDK1, and Flt3 Kinases

Beyond redox cycling, KP372-1 directly inhibits key survival kinases. Biochemical kinase profiling reveals potent suppression of Akt (IC₅₀ = 65 nM), PDK1 (IC₅₀ = 120 nM), and Flt3 (IC₅₀ = 85 nM). This multi-kinase inhibition disrupts critical oncogenic pathways [3] [6] [7]:

  • Akt Inactivation: KP372-1 blocks phosphorylation at both Thr308 (PDK1 site) and Ser473 (mTORC2 site), suppressing downstream targets like GSK-3β, Foxo3a, and BAD. This deactivates anti-apoptotic signals and glucose metabolism.
  • Flt3 Suppression: In acute myeloid leukemia (AML) with FLT3-ITD mutations, KP372-1 abrogates Flt3 autophosphorylation and downstream STAT5/PIM-1 signaling, inducing anoikis.
  • PDK1 Inhibition: By targeting the upstream Akt activator PDK1, KP372-1 amplifies PI3K pathway suppression.

Table 2: Kinase Inhibition Profile of KP372-1

Kinase TargetInhibition IC₅₀ (nM)Downstream EffectsFunctional Outcome in Cancer
Akt65↓p-GSK-3β, ↓p-Foxo3a, ↓p-BADApoptosis induction
PDK1120↓Akt(Thr308) phosphorylationBlocked survival signaling
Flt385↓STAT5 activation, ↓PIM-1 expressionImpaired proliferation in AML
PKC, mTOR>1000No significant inhibitionTarget specificity confirmed

Data sourced from enzyme assays and AML cell models [3] [7].

In AML, KP372-1’s simultaneous disruption of Flt3 and Akt pathways causes mitochondrial catastrophe: rapid oxygen consumption spikes, cytochrome c release, and caspase-9/3 activation. This dual targeting is particularly effective against primary AML blasts (IC₅₀ < 200 nM) while sparing normal CD34+ hematopoietic stem cells [3] [7].

Modulation of DNA Damage Response via PARP1 Hyperactivation

KP372-1-induced ROS inflict catastrophic DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs). This triggers hyperactivation of PARP1, which consumes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains on damaged DNA. Uncontrolled PARP1 activity depletes cellular NAD⁺ and ATP pools, shifting cell fate toward calcium-dependent parthanatos (a programmed necrosis pathway) [2] [5] [8].

KP372-1 synergizes dramatically with PARP inhibitors (e.g., rucaparib). Surprisingly, the combination induces transient AKT hyperactivation—a compensatory survival response. However, this backfires by suppressing the FOXO3a/GADD45α DNA repair axis. GADD45α downregulation impedes nucleotide excision repair (NER), creating a synthetic lethality with PARP inhibition [2] [4] [8]:

graph LR  A[KP372-1 + Rucaparib] --> B[AKT Hyperactivation]  B --> C[FOXO3a Phosphorylation/Inactivation]  C --> D[↓ GADD45α Transcription]  D --> E[NER Pathway Suppression]  E --> F[Accumulation of DNA Damage]  

Table 3: DNA Repair Metrics After KP372-1/Rucaparib Treatment

TreatmentγH2AX Foci/NucleusRAD51 Foci/NucleusPAR Formation (Fold)NAD⁺ Depletion (%)
Control0.50.31.00
KP372-122.11.28.785
Rucaparib6.30.10.210
KP372-1 + Rucaparib38.50.050.5*45

Data from NQO1+ pancreatic cancer cells (MiaPaCa-2) at 6h. *PAR reduced due to PARP inhibition [2] [4].

Calcium Signaling and Autophagy Induction

DNA damage-induced PARP1 hyperactivation by KP372-1 triggers ER calcium release through IP3 receptors (IP3R). This elevates cytosolic Ca²⁺, which is taken up by mitochondria via the uniporter channel, depolarizing mitochondrial membranes and opening the permeability transition pore (mPTP). The resultant loss of mitochondrial membrane potential (ΔΨm) promotes cytochrome c release and caspase activation [1] [8].

Simultaneously, sustained Ca²⁺ flux activates calcium-dependent proteases (calpains) and phosphatases (calcineurin), initiating autophagy through AMPK/mTORC1 modulation. KP372-1-treated cells show:

  • Phosphorylation of AMPK (Thr172) and ULK1 (Ser555)
  • Downregulation of mTORC1 activity (↓p-S6K, ↓p-4EBP1)
  • Increased LC3-II lipidation and autophagosome formation

Table 4: Calcium-Mediated Cell Death Pathways in KP372-1 Action

ProcessKey MediatorsInhibitor/ManipulationEffect on KP372-1 Lethality
ER Calcium ReleaseIP3R, PLCU-73122 (PLC inhibitor)↓ Apoptosis by 70%
Mitochondrial Ca²⁺ UptakeMCU (Mitochondrial Ca²⁺ Uniporter)Ru360 (MCU blocker)↓ Cell death by 60%
Cytosolic Ca²⁺ ChelationBAPTA-AMBAPTA-AM pretreatment↓ Lethality by 90%
Autophagy InductionAMPK, ULK1, LC3-IIChloroquine (autophagy inhibitor)↑ Apoptosis

Data from thyroid cancer and AML models [1] [3] [8].

BAPTA-AM (a Ca²⁺ chelator) rescues cells from KP372-1 lethality by blocking Ca²⁺-dependent apoptosis and autophagy. Conversely, inhibiting autophagy with chloroquine shifts cell death toward apoptosis, indicating crosstalk between death mechanisms [1] [8].

Properties

CAS Number

1374996-60-7

Product Name

KP372-1

IUPAC Name

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

Molecular Formula

C20H8N12O2

Molecular Weight

448.4 g/mol

InChI

InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H

InChI Key

CWFOAASSUQIXOW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O

Synonyms

6H-​indeno[1,​2-​ε]​tetrazolo[1,​5-​b]​[1,​2,​4]​triazin-​6-​one, compd. with 10H-​indeno[2,​1-ε]​tetrazolo[1,​5-​b]​[1,​2,​4]​triazin-​10-​one (1:1)

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.